Pyrosilicic acid

Description

Properties

Molecular Formula |

H6O7Si2 |

|---|---|

Molecular Weight |

174.21 g/mol |

IUPAC Name |

trihydroxy(trihydroxysilyloxy)silane |

InChI |

InChI=1S/H6O7Si2/c1-8(2,3)7-9(4,5)6/h1-6H |

InChI Key |

KDJOAYSYCXTQGG-UHFFFAOYSA-N |

SMILES |

O[Si](O)(O)O[Si](O)(O)O |

Canonical SMILES |

O[Si](O)(O)O[Si](O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a condensation dimer of orthosilicic acid and a member of the silicic acid family.[1] As an important intermediate in the polymerization of silica, understanding its synthesis and properties is crucial for various fields, including materials science and potentially in the context of drug delivery systems where silica-based materials are employed. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on detailed experimental protocols and data presentation.

This compound is inherently unstable in aqueous solutions, where it readily undergoes further condensation to form larger silicic acid oligomers or decomposes into silica and water.[2] This instability has historically made its isolation and characterization challenging. However, a significant breakthrough in 2017 by Igarashi et al. demonstrated the selective synthesis of orthosilicic acid and its oligomers, including this compound, in non-aqueous solutions.[2][3] This work has opened new avenues for the study and utilization of these fundamental silicon compounds.

Synthesis of this compound

The key to successfully synthesizing this compound lies in employing non-aqueous conditions to prevent uncontrolled polymerization and decomposition. The method developed by Igarashi et al. involves the controlled condensation of orthosilicic acid.

Experimental Protocol: Synthesis via Condensation of Orthosilicic Acid

This protocol is adapted from the work of Igarashi et al. (2017).

Materials:

-

Orthosilicic acid solution in an organic solvent (e.g., a mixture of dimethylacetamide (DMAc) and tetrahydrofuran (THF))

-

Condensing agent (e.g., a mild acid or base catalyst, specific details proprietary to the research group)

-

Anhydrous organic solvents for purification

Procedure:

-

Preparation of Orthosilicic Acid Solution: A stable, non-aqueous solution of orthosilicic acid is prepared. This can be achieved through methods such as the hydrogenolysis of benzyloxysilanes or the controlled hydrolysis of alkoxysilanes in an organic solvent, as detailed by Igarashi et al.

-

Controlled Condensation: The condensation of orthosilicic acid to form this compound is initiated by the addition of a carefully selected condensing agent. The reaction is typically carried out at room temperature with continuous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored using a suitable analytical technique, such as ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, to observe the formation of the Si-O-Si linkage characteristic of this compound.

-

Quenching and Isolation: Once the desired conversion to this compound is achieved, the reaction is quenched to prevent further oligomerization. The product is then isolated from the reaction mixture. This may involve techniques such as solvent evaporation under reduced pressure followed by washing with a non-polar organic solvent to remove any unreacted starting materials and byproducts.

-

Drying: The isolated this compound is dried under vacuum to remove any residual solvent.

Yield:

The reported yields for the synthesis of this compound and other silicic acid oligomers via this non-aqueous method are generally high, though specific quantitative yields for this compound are not detailed in the initial publications.

Characterization of this compound

Due to its inherent instability, the characterization of this compound requires careful handling and is often performed on freshly prepared samples in non-aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is the most definitive method for the characterization of this compound. The chemical shift of the silicon nuclei is highly sensitive to their local chemical environment, allowing for the clear identification of the Q¹ silicon atoms (a silicon atom bonded to one other silicon atom through an oxygen bridge) in the (HO)₃Si-O-Si(OH)₃ structure.

| Parameter | Observed Value | Solvent System |

| ²⁹Si Chemical Shift (δ) | ~ -80 to -90 ppm | Dimethylacetamide:THF-d₈ (5:1 v/v) |

Table 1: ²⁹Si NMR Spectroscopic Data for this compound. The chemical shift is referenced to an external standard of tetramethylsilane (TMS).

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable techniques for probing the vibrational modes of the Si-O-Si and Si-OH bonds in this compound.

FT-IR Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3700-3200 | O-H stretching (broad) |

| ~1100-1000 | Si-O-Si asymmetric stretching |

| ~950-850 | Si-OH bending |

| ~800-700 | Si-O-Si symmetric stretching |

Table 2: Tentative FT-IR Peak Assignments for this compound. Note: Specific peak positions can vary depending on the sample preparation and intermolecular hydrogen bonding.

Raman Spectroscopy:

Theoretical calculations suggest that the Raman spectrum of this compound would show characteristic peaks for the Si-O-Si and Si-OH vibrational modes.[4] However, experimental Raman spectra for isolated this compound are not widely available in the literature.

Thermal Analysis

Logical Relationships and Workflows

Synthesis and Polymerization Pathway

The synthesis of this compound is a critical step in the overall polymerization process of silicic acid. The following diagram illustrates the logical progression from the monomer to the dimer and subsequent oligomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Raman Spectroscopy Of Fullerene-Like Molecules Of Silicon Dioxide (SiO2)N(H2O)N/2 | Physics and Chemistry of Solid State [journals.pnu.edu.ua]

Pyrosilicic Acid: A Comprehensive Technical Guide on Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a fundamental oligomer in the family of silicic acids. As the dimer of orthosilicic acid, it represents the initial step in the condensation and polymerization of silica. Historically, its high reactivity and instability in aqueous solutions made it challenging to isolate and characterize. However, recent breakthroughs in non-aqueous synthesis have allowed for its selective preparation, opening new avenues for research and application.[1][2][3] This guide provides an in-depth analysis of the molecular structure, bonding characteristics, and experimental protocols related to this compound, offering a core resource for professionals in materials science, chemistry, and drug delivery.

Chemical Identity

This compound is a silicon oxoacid formed from the condensation of two molecules of orthosilicic acid with the elimination of one water molecule.[1] Its chemical identity is summarized in the table below.

| Parameter | Value |

| Molecular Formula | H₆Si₂O₇ |

| Structural Formula | (HO)₃Si-O-Si(OH)₃ |

| IUPAC Name | Trihydroxy(trihydroxysilyloxy)silane |

| Alternate Names | Disilicic Acid |

| Molecular Weight | 174.21 g/mol [1][4] |

| CAS Registry Number | 20638-18-0[1][5] |

| PubChem CID | 61804[1][4] |

| Canonical SMILES | O--INVALID-LINK--(O)O--INVALID-LINK--(O)O[1][4] |

| InChI Key | KDJOAYSYCXTQGG-UHFFFAOYSA-N[1][4] |

Molecular Structure and Bonding

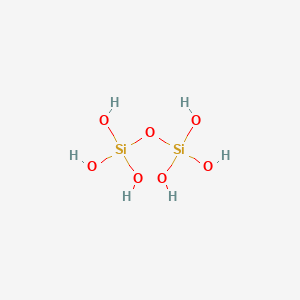

The structure of this compound is characterized by two silicon atoms linked by an oxygen atom, forming a Si-O-Si (siloxane) bridge. Each silicon atom is tetrahedrally coordinated, bonded to the bridging oxygen and three hydroxyl (-OH) groups.

Structural Diagram

Caption: Molecular structure of this compound, (HO)₃SiOSi(OH)₃.

Bonding Characteristics

The bonding in this compound dictates its reactivity and tendency to polymerize.

-

Si-O-Si Bond : The central siloxane bond is a strong, polar covalent bond. A key feature is its flexibility, with the Si-O-Si bond angle typically ranging from 140° to 180°.[1] This flexibility is crucial for the formation of various silicate structures, from chains and rings to complex three-dimensional networks.

-

Si-OH Bonds : The silicon-hydroxyl bonds are also polar covalent. The partial positive charge on the silicon atoms and partial negative charge on the oxygen atoms make these sites highly reactive.[1] They are susceptible to both nucleophilic and electrophilic attack, facilitating further condensation reactions.[1]

As a weak acid, this compound can deprotonate its hydroxyl groups in a stepwise manner in solution, forming various pyrosilicate anions (H₅Si₂O₇⁻, H₄Si₂O₇²⁻, etc.).[1]

| Bond Type | Characteristic | Typical Angle | Significance |

| Si-O-Si | Polar Covalent, Flexible | 140° - 180°[1] | Allows for diverse silicate structures; contributes to reactivity. |

| Si-OH | Polar Covalent | ~109.5° (tetrahedral) | Reactive sites for polymerization and acid-base reactions. |

Experimental Protocols

The definitive isolation and characterization of this compound were long hampered by its instability. A landmark 2017 study by Igarashi et al. detailed a non-aqueous selective synthesis, which is outlined below.[2][3]

Non-Aqueous Synthesis of this compound

This protocol allows for the selective synthesis of this compound and other small silicic acid oligomers, preventing the uncontrolled polymerization that occurs in aqueous media.[3]

Objective: To synthesize and isolate this compound via the controlled hydrogenolysis of a protected disiloxane precursor.

Materials:

-

Hexabenzyloxydisiloxane (precursor)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Anhydrous organic solvent (e.g., a mixture of dimethylacetamide (DMAc) and deuterated tetrahydrofuran (THF-d₈))

Methodology:

-

Precursor Dissolution: The hexabenzyloxydisiloxane precursor is dissolved in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reactions with atmospheric moisture.

-

Catalyst Addition: A catalytic amount of Pd/C is added to the solution.

-

Hydrogenolysis: The reaction mixture is exposed to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at a controlled temperature (e.g., 20°C).

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the benzyl protecting groups and the appearance of Si-OH signals.

-

Catalyst Removal: Upon completion, the heterogeneous Pd/C catalyst is removed by filtration.

-

Isolation: The resulting solution contains this compound. For isolation, co-crystallization with agents like tetrabutylammonium halides can be employed to yield stable, hydrogen-bonded crystals suitable for X-ray diffraction analysis.[3]

Synthesis Workflow Diagram

Caption: Experimental workflow for the non-aqueous synthesis of this compound.

Role in Silica Polymerization

This compound is a key intermediate in the polycondensation of silica. The process begins with orthosilicic acid and proceeds through the formation of progressively larger oligomers.

Mechanism: The condensation is thought to occur via a nucleophilic attack from a deprotonated silanolate group (-SiO⁻) on a neutral silicic acid molecule (Si-OH). This process is spontaneous when the concentration of orthosilicic acid exceeds the solubility of amorphous silica (~1 mM).[6]

-

Dimerization: Two molecules of orthosilicic acid condense to form this compound. Si(OH)₄ + Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

-

Further Oligomerization: this compound reacts with another orthosilicic acid molecule to form linear or branched trisilicic acids, or it can react with itself.

-

Cyclization: Linear oligomers often cyclize to form more stable ring structures, such as the cyclic trimer and tetramer.[6]

-

Particle Growth: These small oligomers and cyclic species serve as nuclei for the growth of larger silica particles, eventually leading to the formation of silica gel or colloidal silica.[6]

Polymerization Pathway Diagram

Caption: Simplified pathway of silica polymerization from orthosilicic acid.

Relevance and Applications

While free this compound is transient in most environments, its structure and reactivity are fundamental to several fields:

-

Biomineralization: The controlled polymerization of silicic acid is essential for organisms like diatoms and sponges to create intricate silica skeletons. Understanding the initial dimerization step is crucial to unraveling these biological processes.

-

Materials Science: As a well-defined building block, this compound synthesized via non-aqueous methods can serve as a precursor for advanced silicon-based materials, including specialized polysiloxanes and templates for microporous materials.[1]

-

Geochemistry: this compound may exist at very low concentrations in natural waters, playing a role in the global silicon cycle.[2][7] Its conjugate base, the pyrosilicate anion (Si₂O₇⁶⁻), is the fundamental unit of sorosilicate minerals.[1]

-

Drug Development: While not a drug itself, understanding silica chemistry is vital for drug delivery applications using silica nanoparticles. Control over the initial stages of polymerization can lead to better-defined particle sizes and surface chemistries for drug encapsulation and release.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound|lookchem [lookchem.com]

- 6. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wikiwand.com [wikiwand.com]

An In-depth Technical Guide on the Thermodynamic Properties of Pyrosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a key intermediate in the polymerization of orthosilicic acid, a fundamental process in silica chemistry and biomineralization. A thorough understanding of its thermodynamic properties is crucial for modeling and controlling these processes in various applications, including materials science and potentially in the context of biological systems where silica plays a role. This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of this compound. It is important to note that the field is heavily dominated by computational studies, with a notable scarcity of direct experimental data for the isolated molecule. This guide summarizes the available theoretical data, outlines the computational and experimental methodologies relevant to its study, and presents a logical pathway for its formation.

Thermodynamic Properties of this compound: A Computational Perspective

Direct experimental determination of the thermodynamic properties of this compound is challenging due to its transient nature in aqueous solutions, where it readily participates in further condensation reactions. Consequently, the most reliable data currently available are derived from theoretical calculations.

Table 1: Summary of Computationally Derived Geometric Properties of this compound

| Parameter | Calculated Value | Computational Method |

| Si-O (bridging) bond length | Varies with Si-O-Si angle | Ab initio STO-3G |

| Si-O (non-bridging) bond length | Shorter than bridging bonds | Ab initio STO-3G |

| Si-O-Si bond angle | Optimized during calculations | Ab initio STO-3G |

Note: Specific quantitative values for thermodynamic properties like enthalpy of formation, Gibbs free energy of formation, and entropy are not consistently reported in the literature as standalone values for this compound. Instead, they are often embedded within the reaction energetics of silica polymerization studies. Researchers are encouraged to consult the primary literature on computational studies of silicic acid condensation for specific reaction energy values.

Methodologies for Determining Thermodynamic Properties

The study of the thermodynamic properties of this compound and related silicate compounds relies on a combination of computational and experimental techniques.

Computational Methodologies

Theoretical calculations are the primary source of thermodynamic information for this compound. These methods provide insights into the molecule's geometry, stability, and reaction energetics.

2.1.1. Ab Initio Quantum Chemistry Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. For this compound, ab initio molecular orbital theory has been employed to determine its structural properties.

Protocol for Ab Initio Calculations (Generalized):

-

Model System Definition: A molecular model of this compound (H₆Si₂O₇) is constructed.

-

Basis Set Selection: A basis set, such as STO-3G, is chosen to describe the atomic orbitals.

-

Energy Minimization: The geometry of the molecule (bond lengths and angles) is optimized to find the lowest energy conformation.

-

Property Calculation: Once the optimized geometry is obtained, thermodynamic properties can be calculated from the vibrational frequencies derived from the Hessian matrix.

2.1.2. Density Functional Theory (DFT)

DFT is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost for studying silicate polymerization.

Protocol for DFT Calculations (Generalized):

-

Functional and Basis Set Selection: A combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is chosen.

-

Geometry Optimization: The structure of this compound and other species in a reaction are optimized to their lowest energy states.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to derive thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

-

Reaction Energy Calculation: The energies of reactants and products are used to calculate the thermodynamics of reactions involving this compound.

Experimental Protocols for Silicate Compounds

While specific experimental data for this compound is lacking, several techniques are employed to determine the thermodynamic properties of more stable silicate compounds. These methods provide a framework for potential future experimental investigations of this compound and its derivatives.

2.2.1. Calorimetry

Calorimetry is the science of measuring heat changes in chemical reactions and physical transitions.

-

Drop Calorimetry: This technique is used to measure the heat content of a substance at high temperatures. Protocol for Drop Calorimetry:

-

A sample of the silicate material is heated to a known, high temperature in a furnace.

-

The heated sample is then "dropped" into a calorimeter at a known lower temperature (often room temperature).

-

The heat released by the sample as it cools is measured, allowing for the determination of its enthalpy as a function of temperature.

-

-

Combustion Calorimetry: This method is used to determine the enthalpy of formation of a compound. Protocol for Combustion Calorimetry:

-

A known mass of the silicon-containing compound is completely combusted in a bomb calorimeter in the presence of oxygen and often an auxiliary substance to ensure complete reaction.

-

The heat released during the combustion is measured.

-

From the heat of combustion and the known enthalpies of formation of the products (e.g., SiO₂, H₂O), the enthalpy of formation of the original compound can be calculated.

-

2.2.2. Hydrothermal Diamond Anvil Cell (HDAC)

The HDAC is a device used to study materials under high pressure and temperature, simulating geological conditions. It allows for in-situ spectroscopic analysis of reactions in aqueous solutions.

Protocol for HDAC Studies:

-

A small sample of the reactants (e.g., orthosilicic acid solution) is loaded into a gasket between two diamond anvils.

-

The cell is sealed, and pressure and temperature are precisely controlled.

-

Spectroscopic techniques, such as Raman spectroscopy, are used to monitor the chemical species present in the cell as a function of pressure and temperature, providing insights into reaction equilibria and kinetics.

Signaling Pathways and Logical Relationships

This compound is a key intermediate in the condensation polymerization of orthosilicic acid. This process is fundamental to the formation of silica gels, zeolites, and biogenic silica. The logical relationship of its formation is a dimerization reaction.

Caption: Formation of this compound via the condensation of two orthosilicic acid molecules.

Conclusion

The thermodynamic properties of this compound are of significant interest for understanding and controlling silica polymerization. Currently, our knowledge is primarily derived from computational studies, which provide valuable insights into its structure and energetics. While direct experimental data remains elusive, established techniques for characterizing silicate compounds offer pathways for future research. This guide serves as a foundational resource for professionals in materials science and drug development, highlighting the theoretical underpinnings of this compound's thermodynamics and the methodologies available for its investigation. Further research, particularly aimed at experimental validation of computational predictions, is essential for advancing our understanding of this important molecule.

The Genesis of Pyrosilicic Acid in Aqueous Environments: A Technical Elucidation

For Immediate Release

[City, State] – A comprehensive technical guide detailing the intricate formation mechanism of pyrosilicic acid in aqueous solutions has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper elucidates the fundamental kinetics and pathways governing the dimerization of orthosilicic acid, a pivotal first step in silica polymerization, which has profound implications in biomineralization, materials science, and pharmaceutical formulations.

The formation of this compound, H₆Si₂O₇, from monosilicic acid (orthosilicic acid, Si(OH)₄) in water is a dynamic process influenced by a confluence of factors including pH, concentration, and temperature.[1] While orthosilicic acid is stable in dilute solutions, at concentrations exceeding the solubility of amorphous silica (approximately 100 ppm), it undergoes autopolycondensation to form dimers and larger oligomers.[2]

The cornerstone of this compound formation lies in the condensation reaction between two molecules of orthosilicic acid, yielding one molecule of this compound and one molecule of water. This process is generally understood to proceed through a mechanism involving the interaction between an ionized and an un-ionized silanol group.[3] The speciation of silicic acid is highly pH-dependent. Orthosilicic acid is a weak acid with a pKₐ₁ of approximately 9.8.[2][4] Consequently, in neutral to alkaline solutions, a fraction of the orthosilicic acid molecules exist as the silicate anion, Si(OH)₃O⁻.[2][5] This anionic species is believed to act as a nucleophile, attacking the silicon atom of a neutral orthosilicic acid molecule.

The polymerization process, including the initial dimerization, can be broadly categorized into three steps: the reaction between monosilicic acids, the reaction between monosilicic and polysilicic acids, and the reaction between polysilicic acids.[3] The rate of monomer-monomer reaction, which leads to the formation of this compound, is most rapid around a pH of 9.3.[3]

Recent theoretical studies utilizing density functional theory have proposed the existence of a zwitterionic isomer of orthosilicic acid as a key intermediate in the dimerization process, particularly at neutral pH.[6][7][8][9] This model suggests an alternative pathway for the condensation reaction.

The kinetics of this dimerization and subsequent polymerization are complex and have been the subject of numerous investigations. The overall polymerization reaction has been described as third order in some studies.[10] The process is also influenced by the presence of salts, which can accelerate polymerization.[1]

Quantitative Analysis of Silicic Acid Dimerization

The following table summarizes key quantitative data related to the formation of this compound and the early stages of silicic acid polymerization.

| Parameter | Value | Conditions | Reference |

| pKₐ₁ of Orthosilicic Acid | 9.84 (calculated) | 25 °C | [4] |

| pKₐ for Zwitterion Formation | 6.5 (calculated) | Dilute silica solutions | [6] |

| Activation Energy for Dimerization | 59.7 - 70.7 kJ/mol | Dependent on salt concentration | [6][8] |

| Activation Energy for Trimer Formation | 77 kJ/mol | Temperature range: 273–323K | [5] |

| Activation Energy for Monomer Addition to Polysilicic Acids | 55.0 kJ/mol (forward), 58.6 kJ/mol (reverse) | Temperature range: 273–293 K | [5] |

| Activation Energy of Polymerization (Initial Phase) | ~29.52 ± 2.28 kJ/mol | [10] |

Experimental Protocols

A fundamental technique for studying the kinetics of silicic acid polymerization, including the formation of this compound, is the silicomolybdate method . This colorimetric assay allows for the quantification of monomeric and, with modifications, dimeric silicic acid.

Protocol: Determination of Monomeric and Dimeric Silicic Acid using the Silicomolybdate Method

Objective: To monitor the concentration of monomeric and dimeric silicic acid over time in a supersaturated solution.

Materials:

-

Sodium silicate solution or tetraethyl orthosilicate (TEOS) as a silica source.

-

Cation exchange resin (for preparing monomeric silicic acid from sodium silicate).

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment.

-

Ammonium heptamolybdate solution.

-

Oxalic acid solution (to prevent interference from phosphate).

-

Reducing agent (e.g., a solution of metol and sodium sulfite) for the "blue" method.

-

UV-Vis Spectrophotometer.

-

pH meter.

-

Thermostated water bath.

Procedure:

-

Preparation of Monomeric Silicic Acid Solution:

-

If using sodium silicate, pass a dilute solution through a column of cation exchange resin in the H⁺ form to remove sodium ions and generate a solution of orthosilicic acid.[4]

-

If using TEOS, hydrolyze it in an acidic aqueous solution.

-

Adjust the initial concentration and pH of the silicic acid solution to the desired experimental conditions. The concentration should be above the solubility of amorphous silica to induce polymerization.

-

-

Initiation of Polymerization:

-

Place the prepared silicic acid solution in a thermostated water bath to maintain a constant temperature.

-

Start the timer immediately after the final pH adjustment.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw an aliquot of the reacting solution.

-

Immediately add the aliquot to an acidic ammonium heptamolybdate solution. This solution reacts rapidly with monomeric silicic acid to form a yellow silicomolybdate complex.[2][5]

-

The reaction with dimeric this compound is slower, typically taking around 10 minutes to complete, while higher oligomers react much more slowly.[4]

-

To differentiate between monomer and dimer, measurements can be taken at different time points after adding the molybdate reagent (e.g., at 75 seconds for the monomer and at 10 minutes for the monomer plus dimer).[4]

-

-

Colorimetric Measurement:

-

Yellow Method: Measure the absorbance of the yellow silicomolybdate complex at a specific wavelength (typically around 410 nm).

-

Blue Method (for higher sensitivity): After the formation of the yellow complex, add a reducing agent to convert it to a more intensely colored blue silicomolybdous complex and measure the absorbance at a higher wavelength (around 810 nm).[2]

-

-

Data Analysis:

-

Create a calibration curve using standard solutions of known silicic acid concentration.

-

Calculate the concentration of monomeric and dimeric silicic acid at each time point.

-

Plot the concentration of the species versus time to determine the reaction kinetics.

-

Visualizing the Formation Pathway

The following diagrams illustrate the key steps and relationships in the formation of this compound.

Caption: Reaction pathways for the formation of this compound.

Caption: Workflow for kinetic analysis using the silicomolybdate method.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Silicic acid - Wikipedia [en.wikipedia.org]

- 5. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] The Zwitterion Isomer of Orthosilicic Acid and its Role in Neutral pH Dimerization from Density Functional Theory | Semantic Scholar [semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Kinetics of Silica Polymerization at Various Conditions [gcris.iyte.edu.tr]

Unraveling the Genesis of Pyrosilicic Acid: A Computational Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the formation of pyrosilicic acid (Si₂O(OH)₆), the initial dimerization step in silica polymerization. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from quantum chemical calculations and molecular dynamics simulations, presenting quantitative data, detailed computational protocols, and visual representations of the reaction pathways.

The dimerization of monosilicic acid (Si(OH)₄) is a fundamental process in various natural and industrial settings, including biomineralization, geothermal processes, and the synthesis of silica-based materials. Computational studies have been instrumental in elucidating the mechanistic details of this reaction, which are often challenging to capture experimentally.

The Energetic Landscape of Dimerization

Quantum mechanical calculations have provided significant insights into the energetics of this compound formation. The reaction generally proceeds through a two-step mechanism: the formation of a five-coordinated silicon intermediate, followed by the removal of a water molecule.[1][2] The process is influenced by environmental conditions such as temperature and the dielectric constant of the medium.[1][3]

A key finding is that while the gas-phase reaction is energetically favorable, the presence of a solvent like water introduces a significant energy barrier.[3] For instance, the gas-phase reaction energy for the dimerization of monosilicic acid has been calculated to be approximately -6.6 kcal/mol at the G2 level of theory.[3] However, in an aqueous solution with a dielectric constant of 78.5, the free energy change for the reaction becomes positive, around +2.1 kcal/mol, indicating that the reverse reaction is favored under ambient conditions.[3]

The activation energy for the dimerization process is a critical parameter for understanding its kinetics. Studies have reported activation barriers for the formation of the Si-O-Si bond to be in the range of 5.0 to 9.7 kcal/mol.[1] Explicit inclusion of water molecules in computational models has been shown to be crucial, as they can stabilize intermediates and transition states, potentially lowering the activation barriers.[4][5]

Table 1: Energetics of this compound Formation

| Parameter | Value (kcal/mol) | Computational Method | Environment | Reference |

| Gas Phase Reaction Energy (ΔE) | -6.6 | G2 | Gas Phase | [3] |

| Free Energy Change (ΔG) | +2.1 | G2, COSMO | Aqueous Solution (ε=78.5) | [3] |

| Activation Energy (ΔE‡) | 30.7 - 33.2 | M06/B3LYP, B3LYP | Solution | [6] |

| Activation Energy (ΔE‡) | 7.07 | DFT | - | [1] |

| Activation Energy (ΔE‡) | 5.0 - 9.7 | - | - | [1] |

Simulating Silica's Growth: From Monomers to Polymers

Molecular dynamics (MD) simulations offer a powerful approach to study the polymerization of silicic acid on larger time and length scales.[7] These simulations can model the influence of concentration, temperature, and the catalytic role of water on the formation of silica polymorphs.[7] Reactive force fields, such as ReaxFF, and coarse-grained models like Sticky-MARTINI, have been developed to describe the dynamic processes of Si-O-Si bond formation and breakage in aqueous solutions.[8][9]

MD simulations have been used to calculate activation energies for the condensation reaction between silicic acid monomers, with results showing favorable comparison to experimental data.[7] These computational techniques allow for the investigation of systems containing millions of atoms over microsecond time scales, providing valuable insights into the self-assembly and polymerization processes that are difficult to probe experimentally.[8]

Methodological Framework: A Guide to Computational Protocols

The accuracy of computational studies on this compound formation is highly dependent on the chosen theoretical methods and models.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for these investigations.[6] Common functionals include B3LYP and BLYP.[1][2][6] The choice of basis set is also critical, with Pople-style basis sets like 6-31+G(d) and 6-311++G(2d,2p) being frequently employed.[2][6] To account for the solvent effects, continuum solvation models such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD) are often utilized.[1][3][6] For higher accuracy, composite methods like G2 can be used for energy calculations.[3] Calculations are typically performed using software packages like Gaussian 09 and the Amsterdam Density Functional (ADF) package.[1][2][6]

Molecular Dynamics Simulations

For MD simulations of silica polymerization, the choice of force field is paramount. Potentials specifically developed to model the interactions of silica and water are employed.[7] Reactive force fields (ReaxFF) are particularly useful as they can model chemical reactions.[9] Simulations are often performed at elevated temperatures (e.g., 1500-2500 K) to accelerate the reactions to time scales accessible by MD.[7]

Visualizing the Path to Dimerization

The following diagrams illustrate the key pathways and workflows in the computational study of this compound formation.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. Theoretical investigations into the nucleation of silica growth in basic solution part I – ab Initio studies of the formation of trimers and tetramers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sticky-MARTINI as a reactive coarse-grained model for molecular dynamics simulations of silica polymerization - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

The Transitory Life of Pyrosilicic Acid: A Critical Intermediate in Geochemical Silica Cycling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The geochemical cycling of silica, a cornerstone of Earth's biogeochemistry, is fundamentally governed by the dissolution and precipitation of silicate minerals. While monosilicic acid (H₄SiO₄) is recognized as the primary dissolved silica species, the role of its dimeric form, pyrosilicic acid (H₆Si₂O₇), as a transient but crucial intermediate is often understated. This technical guide provides a comprehensive examination of the formation, stability, and reactivity of this compound in aqueous geochemical systems. It delves into the kinetics of its formation during the initial stages of silicate mineral dissolution and its subsequent polymerization or decomposition, processes that are central to the global silica cycle. This document synthesizes quantitative data, details key experimental protocols for silica speciation, and presents visual representations of the underlying chemical pathways to offer a deeper understanding of this ephemeral yet significant molecule.

Introduction to the Geochemical Silica Cycle

The Earth's crust is predominantly composed of silicate minerals, making the geochemical cycling of silica a fundamental process that influences global climate, ocean chemistry, and the biosphere.[1] This cycle involves the weathering of continental rocks, transport of dissolved silica to the oceans via rivers, and its eventual removal from the water column through biological uptake and sedimentation.[1] Dissolved silica primarily exists in the form of monosilicic acid (Si(OH)₄), a weak acid that serves as the building block for biogenic silica skeletons and the precursor for the formation of secondary silicate minerals.[2]

The initial step in the mobilization of silica is the dissolution of silicate minerals, a complex process influenced by factors such as pH, temperature, and the presence of organic and inorganic ligands.[3] During the early stages of dissolution, particularly under acidic conditions, a significant portion of the dissolved silica can exist as polymeric species.[4] Among these, the dimer, this compound ((HO)₃SiOSi(OH)₃), is the first and most fundamental polymeric species formed through the condensation of two monosilicic acid molecules.[2]

Although often transient, this compound plays a pivotal role in the subsequent polymerization of silica. Its formation represents the initial step towards the creation of higher-order polysilicic acids, colloidal silica, and ultimately, the precipitation of amorphous silica phases. Understanding the kinetics of this compound formation and its subsequent reactions is therefore critical for accurately modeling silica cycling in natural and engineered systems.

Formation and Stability of this compound

This compound is formed through a reversible condensation reaction between two molecules of monosilicic acid:

2Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O[2]

This dimerization is the first step in the polymerization of silicic acid. The stability of this compound is highly dependent on the geochemical environment, particularly pH, temperature, and the total concentration of dissolved silica.

In acidic solutions (pH ~3), the decomposition of polysilicic acids, including this compound, is slow, allowing for their temporary accumulation during the initial dissolution of silicate minerals.[5] However, in most natural waters, which have a pH closer to neutral, this compound is a transient species that readily decomposes back to monosilicic acid.[4] The polymerization of silicic acid is catalyzed by hydroxyl ions (OH⁻) at pH values above ~2.[6]

The table below summarizes key parameters influencing the stability and formation of this compound.

| Parameter | Influence on this compound | Reference |

| pH | Polymerization is slow at low pH (~3), allowing for transient accumulation. The rate of polymerization increases significantly at higher pH. | [5][7] |

| Temperature | Higher temperatures generally increase the rate of both formation and decomposition of this compound. | [8] |

| Total Silica Concentration | Higher concentrations of monosilicic acid favor the formation of this compound and higher-order polymers. | [2] |

| Ionic Strength | Increased ionic strength can influence polymerization rates, though the effect is complex and depends on the specific ions present. | [6] |

Role in Silica Dissolution and Precipitation

A Transient Intermediate in Silicate Dissolution

Experimental studies on the dissolution of various silicate minerals, such as albite, orthoclase, and diopside, have shown that a significant fraction of the initially dissolved silica can be in a polymeric form.[5] This suggests that this compound and other small oligomers are released directly from the mineral surface or form rapidly in the solution immediately adjacent to it. These polymeric species are metastable and, over time, decompose to the more stable monosilicic acid.[4]

The logical flow of silica release during mineral dissolution can be visualized as follows:

Nucleation and Growth of Silica Particles

When the concentration of monosilicic acid exceeds the solubility of amorphous silica (typically around 100-150 mg/L as SiO₂ at 25°C), polymerization and precipitation can occur. The formation of this compound is the critical first step in this process, initiating a cascade of condensation reactions that lead to the formation of larger polysilicic acids, nanoparticles, and eventually a silica gel.[2]

The general pathway for silica polymerization from monosilicic acid can be illustrated as:

Quantitative Data on this compound and Silica Polymerization

The following tables summarize available quantitative data related to the formation and reactivity of this compound and the broader process of silica polymerization.

Table 1: Dissociation Constants of Silicic Acid

| Acid | Formula | pKa₁ | pKa₂ | Temperature (°C) | Reference |

| Orthosilicic Acid | Si(OH)₄ | 9.84 | 13.2 | 25 | [9] |

| This compound | H₆Si₂O₇ | Not explicitly reported | Not explicitly reported | - | - |

Note: While specific pKa values for this compound are not well-documented, its acidic behavior is expected to be similar to orthosilicic acid.

Table 2: Kinetic Data for Silica Polymerization

| Process | Conditions | Rate Constant/Activation Energy | Reference |

| Dimerization of monosilicic acid | Gas phase | ΔG = -14.2 kJ/mol at 700 K | [8] |

| Dimerization of monosilicic acid | Aqueous solution | Activation energy: 59.7 - 70.7 kJ/mol | [8] |

| Depolymerization of polysilicic acid | - | Activation energy: ~96 kJ/mol | [5] |

Experimental Protocols

Speciation of Dissolved Silica using the Molybdate Blue Method

This method distinguishes between monomeric and polymeric forms of silicic acid based on their reaction rates with a molybdate reagent. Monomeric silicic acid reacts rapidly to form a yellow silicomolybdate complex, which can then be reduced to a more intensely colored "molybdenum blue" complex for spectrophotometric quantification. Dimeric this compound reacts at a slower rate, and higher polymers react even more slowly.[9]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.[11]

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve 10 g of ammonium molybdate tetrahydrate in 100 mL of deionized water.[9]

-

Hydrochloric Acid (1:1): Mix equal volumes of concentrated HCl and deionized water.[9]

-

Oxalic Acid Solution: Dissolve 7.5 g of oxalic acid in 100 mL of deionized water. This is added to eliminate interference from phosphate.[9]

-

Reducing Agent (e.g., Ascorbic Acid): Prepare a fresh solution as required.

-

Silica Standard Solution: Prepare a stock solution from sodium metasilicate nonahydrate and dilute to create a series of standards.

-

-

Procedure:

-

To a 50 mL aliquot of the sample (and standards and a blank), add 1 mL of 1:1 HCl and 2 mL of ammonium molybdate solution.[9] Mix well.

-

Allow the solution to stand for 5 to 10 minutes for the yellow silicomolybdate complex to form.[12]

-

Add 2 mL of oxalic acid solution and mix to destroy any phosphomolybdate complex.[9]

-

Add the reducing agent and mix. A blue color will develop.

-

Allow the color to develop for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (typically around 815 nm for the blue complex or 410 nm for the yellow complex).[9][12]

-

-

Data Analysis: Construct a calibration curve from the absorbance of the standard solutions. Determine the concentration of reactive silica in the sample from this curve. By taking measurements at different time intervals after adding the molybdate reagent, the concentrations of monomer, dimer (this compound), and higher polymers can be estimated based on their different reaction kinetics.[9]

Silicate Mineral Dissolution Experiment

This protocol outlines a general procedure for measuring the dissolution rate of a silicate mineral, such as feldspar, in a controlled laboratory setting.

Experimental Workflow:

Detailed Protocol:

-

Mineral Preparation:

-

Crush and grind the silicate mineral (e.g., feldspar) to a specific size fraction (e.g., 100-200 µm).[1]

-

Clean the mineral powder to remove fine particles and any surface contamination. This may involve washing with deionized water, ethanol, and acetone in an ultrasonic bath.

-

Characterize the initial mineral surface area using a method such as BET N₂ gas adsorption.[13]

-

-

Experimental Setup:

-

Use a flow-through reactor system where a solution of controlled composition is continuously pumped through a reaction cell containing the mineral sample.[14]

-

Maintain a constant temperature using a water bath or oven.

-

The leaching solution should be of a known initial chemical composition (e.g., a buffer solution at a specific pH).

-

-

Procedure:

-

Place a known mass of the prepared mineral sample into the reaction cell.

-

Initiate the flow of the leaching solution through the reactor at a constant rate.

-

Collect effluent samples at regular time intervals.

-

Filter the collected samples immediately.

-

-

Analysis:

-

Analyze the collected samples for the concentration of dissolved silica using the molybdate blue method (as described in 5.1) or an instrumental technique like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[3]

-

Analyze for other elements released from the mineral (e.g., Al, Na, K for feldspar) to assess if the dissolution is congruent or incongruent.

-

-

Data Analysis:

-

Calculate the dissolution rate based on the concentration of silica in the effluent, the flow rate of the solution, the mass of the mineral, and its surface area.

-

Conclusion

This compound, though ephemeral in most natural waters, is a linchpin in the complex cascade of silica polymerization and a key transient species in the dissolution of silicate minerals. Its formation marks the critical transition from monomeric to polymeric silica, thereby initiating the processes of nucleation and growth that lead to the formation of solid silica phases. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate role of this compound in geochemical silica cycling. A more profound understanding of the kinetics and thermodynamics of this compound formation and decomposition will undoubtedly enhance the predictive power of geochemical models and provide deeper insights into the fundamental processes that shape our planet's surface. Further research focused on the direct determination of the dissociation constants and reaction rates of this compound under a range of geochemical conditions is warranted to refine our understanding of its pivotal role.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Silica dimerization in the presence of divalent cations. | Semantic Scholar [semanticscholar.org]

- 6. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Silicic acid - Wikipedia [en.wikipedia.org]

- 10. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical characterizations of the mechanism for the dimerization of monosilicic acid in basic solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Oligomerization of Silicic Acids in Neutral Aqueous Solution: A First-Principles Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pyrosilicic Acid: A Fleeting Intermediate with a Pivotal Role in Biomineralization

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biomineralization, the process by which living organisms produce minerals, offers a rich source of inspiration for the development of advanced materials and novel therapeutic strategies. At the heart of silica biomineralization lies the polymerization of silicic acid, a complex process involving a series of transient intermediates. Among these, pyrosilicic acid (H₆Si₂O₇), the dimer of orthosilicic acid, represents a critical, albeit ephemeral, step in the formation of intricate biosilica structures. This technical guide provides an in-depth exploration of the role of this compound as an intermediate in biomineralization, summarizing the current state of knowledge, detailing key experimental protocols for its study, and proposing future research directions. While direct quantitative data on this compound in biological systems remains elusive, this paper synthesizes the available information on the early stages of silicic acid polymerization to provide a comprehensive resource for professionals in materials science and drug development.

Introduction: The Significance of this compound in Biosilicification

The formation of biosilica, observed in organisms ranging from diatoms and sponges to higher plants, is a meticulously controlled process that occurs under ambient conditions.[1] This process begins with the uptake of the monomeric precursor, orthosilicic acid (Si(OH)₄), from the environment.[2] The subsequent polymerization into amorphous hydrated silica is not a simple, spontaneous precipitation. Instead, it is a highly regulated cascade of condensation reactions.

The very first step in this polymerization is the formation of a dimer, this compound, through the condensation of two orthosilicic acid molecules. While thermodynamically favorable, this initial dimerization is a key kinetic bottleneck. The concentration of this compound and other small oligomers is typically low, as they are reactive intermediates that are rapidly consumed in subsequent polymerization steps.[2]

Understanding the dynamics of this compound formation and its subsequent reactions is crucial for several reasons:

-

Controlling Material Properties: The initial stages of polymerization significantly influence the final structure and properties of the resulting biosilica. By understanding the role of this compound, researchers can potentially tailor the synthesis of bio-inspired silica materials with desired characteristics.

-

Developing Novel Therapeutics: Silicon, in the form of silicic acid, has been shown to play a role in bone health and other physiological processes.[3] Manipulating the early stages of silicic acid polymerization could offer new avenues for therapeutic intervention in bone regeneration and other medical applications.

-

Unraveling Biological Mechanisms: The study of this compound provides insights into the sophisticated molecular machinery that organisms have evolved to control mineralization, including the roles of specialized proteins like silicateins and silaffins.

This guide will delve into the available data on silicic acid polymerization, with a specific focus on what is known and what remains to be discovered about the critical intermediate, this compound.

The Chemical Landscape of Early-Stage Silicic Acid Polymerization

The polymerization of orthosilicic acid is a complex process influenced by factors such as pH, temperature, concentration, and the presence of catalysts and structure-directing agents. The formation of this compound is the initial and rate-limiting step in this process.

The Dimerization Reaction

The formation of this compound from two molecules of orthosilicic acid is a condensation reaction that releases one molecule of water:

2 Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

While this reaction is fundamental, specific kinetic and thermodynamic data for this compound under physiological conditions are not well-documented in the literature. However, general principles of silicic acid chemistry provide a framework for understanding its behavior.

Quantitative Data on Silicic Acid Polymerization

Direct measurement of this compound concentrations in vivo has not been reported. The transient nature of this intermediate makes its quantification challenging. However, studies on the overall kinetics of silicic acid polymerization provide valuable insights. The following table summarizes key parameters from the literature, which, while not specific to this compound, are relevant to the conditions under which it forms and reacts.

| Parameter | Value/Range | Conditions | Reference(s) |

| Orthosilicic Acid Solubility | ~2 mM | Neutral pH, Room Temperature | [4] |

| pKₐ of Orthosilicic Acid | 9.8 | Aqueous solution | [2] |

| Activation Energy for Trimer Formation | 77 kJ·mol⁻¹ | pH 4.7-6.9 | [4] |

| Activation Energy for Monomer Addition to Polymers | 55.0 kJ·mol⁻¹ (forward) 58.6 kJ·mol⁻¹ (reverse) | 273-293 K | [4] |

Note: The lack of specific quantitative data for this compound highlights a significant knowledge gap and an area ripe for future research.

The Biological Machinery of Silicification: Role of Proteins

In biological systems, the polymerization of silicic acid is not left to chance. A suite of specialized proteins orchestrates this process with remarkable precision. While their direct interaction with this compound has not been quantitatively detailed, their role in catalyzing the overall condensation process is well-established.

Silicateins: Nature's Silica-Synthesizing Enzymes

Found in marine sponges, silicateins are enzymes that catalyze the hydrolysis of silicon alkoxides and the polycondensation of silicic acid.[5][6] They are homologous to the protease cathepsin L and possess a catalytic triad of amino acids.[1] Molecular modeling suggests that silicateins can bring two orthosilicic acid molecules into close proximity, facilitating the condensation reaction to form a siloxane bond, the backbone of this compound and larger polymers.[7]

Silaffins and Long-Chain Polyamines (LCPAs): Architects of Diatom Frustules

Diatoms, single-celled algae, construct intricate silica cell walls called frustules. This process is mediated by a family of proteins called silaffins, in conjunction with long-chain polyamines (LCPAs).[4][8] Silaffins are highly post-translationally modified proteins that can precipitate silica from silicic acid solutions in vitro.[4] It is hypothesized that the cationic nature of LCPAs and positively charged domains of silaffins act as catalysts and templates for silica polymerization, likely influencing the formation and subsequent condensation of this compound.[4]

Experimental Protocols for Studying Early-Stage Silicic Acid Polymerization

Investigating the role of this compound requires sophisticated analytical techniques capable of detecting and quantifying transient oligomeric species.

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR is a powerful, non-invasive technique for identifying and quantifying different silicate species in solution.[9] It can distinguish between monomeric (Q⁰), dimeric and end-chain (Q¹), middle-chain (Q²), branching (Q³), and fully condensed (Q⁴) silicon environments.

Detailed Methodology for 29Si NMR Analysis of Silicic Acid Oligomers:

-

Sample Preparation:

-

Prepare solutions of silicic acid at the desired concentration, pH, and temperature. For biological samples, this may involve extraction and purification steps to isolate soluble silica species.

-

To enhance signal intensity, 29Si-enriched silicic acid can be used.

-

Add a relaxation agent, such as chromium(III) acetylacetonate, to reduce the long spin-lattice relaxation times (T₁) of 29Si nuclei, allowing for faster data acquisition.

-

-

NMR Data Acquisition:

-

Acquire 29Si NMR spectra on a high-field NMR spectrometer.

-

Employ a pulse sequence appropriate for quantitative analysis, ensuring complete relaxation between pulses.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, especially for detecting low-abundance oligomers like this compound.

-

-

Data Analysis:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Identify and assign peaks corresponding to different Qⁿ species based on their characteristic chemical shifts.

-

Integrate the peak areas to determine the relative concentrations of each silicate species.

-

Silicomolybdate Colorimetric Assay

This is a widely used method for quantifying "reactive" silica, which primarily consists of monomeric and dimeric silicic acid. The method is based on the reaction of these species with an acidic molybdate solution to form a yellow silicomolybdic acid complex, which can be further reduced to a more intensely colored molybdenum blue complex for enhanced sensitivity.

Detailed Methodology for the Silicomolybdate Assay:

-

Reagent Preparation:

-

Acid Molybdate Solution: Dissolve ammonium molybdate in sulfuric acid.

-

Oxalic Acid Solution: To prevent interference from phosphate.

-

Reducing Agent: Ascorbic acid or a solution containing metol and sodium sulfite.

-

-

Assay Procedure:

-

To a known volume of the sample, add the acid molybdate solution.

-

Allow a specific time for the yellow silicomolybdic acid complex to form (typically 10-15 minutes). This step is critical as longer times can lead to the breakdown of larger oligomers, overestimating the concentration of reactive silica.

-

Add the oxalic acid solution to eliminate phosphate interference.

-

Add the reducing agent and allow time for the blue color to develop (typically 30-60 minutes).

-

Measure the absorbance at the appropriate wavelength (around 810 nm for molybdenum blue) using a spectrophotometer.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known silicic acid concentrations.

-

Determine the concentration of reactive silica in the sample by comparing its absorbance to the calibration curve.

-

Mass Spectrometry

Mass spectrometry (MS) techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify silicic acid oligomers in solution.[10] This method provides valuable information on the distribution of different oligomeric species.

Proposed Methodology for Mass Spectrometry Analysis:

-

Sample Preparation:

-

Extract and stabilize soluble silicate species from the biological matrix. This may involve rapid freezing or derivatization to prevent further polymerization.

-

-

MS Analysis:

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., ESI).

-

Acquire mass spectra to identify the mass-to-charge ratios of the different silicate oligomers present.

-

-

Data Interpretation:

-

Assign peaks in the mass spectrum to specific oligomers (dimer, trimer, etc.) based on their expected molecular weights.

-

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in biological systems. Its primary role appears to be that of a transient chemical intermediate in the pathway of silica formation. The regulation of biomineralization is thought to occur at a higher level, through the expression and activity of proteins like silicateins and silaffins, and the control of silicic acid transport into the cell and into specialized compartments like the silica deposition vesicle (SDV) in diatoms.

The logical relationship in the early stages of silicic acid polymerization can be visualized as a linear progression from monomer to dimer and then to larger oligomers, a process that is catalyzed and directed by specific biomolecules.

Future Directions and Conclusion

The study of this compound as an intermediate in biomineralization is an area with significant potential for advancement. The lack of direct quantitative data presents both a challenge and an opportunity for researchers. Future efforts should focus on:

-

Developing sensitive and specific analytical methods for the in vivo and in vitro quantification of this compound and other small silicic acid oligomers. This may involve advanced mass spectrometry techniques or novel NMR approaches.

-

Conducting kinetic studies under physiologically relevant conditions to determine the rate constants for the formation and consumption of this compound, both in the presence and absence of key biological molecules like silicateins and silaffins.

-

Utilizing computational modeling , such as molecular dynamics simulations, to gain a deeper understanding of the structure, stability, and reactivity of this compound in complex biological environments.

-

Investigating the potential for this compound or its stabilized analogs to influence cellular processes relevant to bone formation and other therapeutic areas.

References

- 1. Crystal structure and silica condensing activities of silicatein α/cathepsin L chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular morphogenesis of diatom silica is guided by local variations in membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Silicon Compounds on Biomineralization, Osteogenesis, and Hard Tissue Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silaffins in Silica Biomineralization and Biomimetic Silica Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silicatein: A Unique Silica-Synthesizing Catalytic Triad Hydrolase From Marine Sponge Skeletons and Its Multiple Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. princeton.edu [princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Proteins in Biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Speciation in Solution: Silicate Oligomers in Aqueous Solutions Detected by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical models of pyrosilicic acid polymerization

An In-depth Technical Guide on the Theoretical Models of Silicic Acid Polymerization

Introduction

The polymerization of silicic acid is a fundamental process in chemistry, materials science, and geochemistry, underpinning the formation of silica gels, zeolites, and biogenic silica. The process begins with the condensation of orthosilicic acid (Si(OH)₄), a weakly acidic molecule, to form pyrosilicic acid (H₆Si₂O₇), the simplest dimeric species.[1] This initial dimerization is the foundational step for subsequent reactions that lead to the formation of larger linear chains, cyclic oligomers, and eventually, three-dimensional silica networks.[2][3] Understanding the theoretical models of this process is crucial for controlling the synthesis of silica-based materials and for comprehending natural silica cycling.

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of silicic acid condensation.[1] Theoretical studies, ranging from high-accuracy quantum chemical calculations to large-scale molecular dynamics simulations, provide molecular-level insights into reaction pathways, transition states, and the energetics that govern the polymerization process.[4][5] This guide provides a technical overview of the core theoretical models, computational methodologies, and key quantitative findings relevant to researchers, scientists, and professionals in drug development who may utilize silica nanoparticles for delivery systems.

Core Mechanisms of Polymerization

The condensation reaction involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. The mechanism is highly dependent on the pH of the solution and the presence of catalysts.

-

Neutral and Acidic Conditions: In neutral or acidic solutions, the reaction proceeds through a direct attack of a neutral Si(OH)₄ molecule on another. Ab initio studies suggest that in a neutral aqueous environment, the condensation of two orthosilicic acid monomers has a significant activation barrier.[2]

-

Basic (Anionic) Conditions: Under basic conditions (pH > pKa of ~9.8), orthosilicic acid deprotonates to form the silicate anion [Si(OH)₃O]⁻.[1] This anion is a stronger nucleophile, and the polymerization is generally much faster. The commonly accepted mechanism in basic conditions involves the nucleophilic attack of a silicate anion on a neutral silicic acid molecule, proceeding through a five-coordinate (pentacoordinate) silicon intermediate.[1][3]

-

Catalysis: The presence of catalysts, such as amines or hydroxyl ions, can significantly alter the reaction mechanism and lower the energy barriers. Amines, for instance, can stabilize the pentacoordinate silicon intermediate, effectively reducing the activation energy for condensation.[2]

Theoretical Models and Computational Methodologies

Several computational techniques are employed to model silicic acid polymerization, each offering unique advantages in terms of accuracy and scale.

Ab Initio and Density Functional Theory (DFT)

Ab initio and DFT methods are quantum chemical approaches used to study the electronic structure of molecules and to calculate the energetics of chemical reactions with high accuracy. They are ideal for investigating reaction mechanisms, identifying transition states, and determining activation energy barriers for the initial steps of polymerization.[2][4] Studies have shown that anionic routes to condensation are energetically favored, which aligns with experimental observations.[1]

A typical DFT study to model the dimerization of silicic acid involves the following steps:

-

Model System Setup: Reactant, intermediate, and product structures are constructed. For dimerization, this includes two Si(OH)₄ molecules (reactants), the pentacoordinate intermediate, and the this compound dimer plus a water molecule (products). Often, several explicit water molecules are included to simulate the solvent environment.[3]

-

Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[2][3]

-

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and intermediates, or intermediates and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) are used.

-

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Profile Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. These are combined with zero-point vibrational energies (ZPVE) and thermal corrections from the frequency analysis to compute the free energy profile of the reaction, including activation barriers.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time evolution of large systems containing thousands to millions of atoms. For silica polymerization, reactive force fields are necessary to model the formation and breaking of chemical bonds. These simulations provide insights into the growth of silica clusters, the formation of ring structures, and the eventual development of a gel network.[5][6] To accelerate the slow polymerization kinetics, simulations are often run at elevated temperatures (e.g., 1500-2500 K).[7][8]

A typical reactive MD simulation of silicic acid polymerization follows these steps:

-

System Preparation: A simulation box is created containing a specified number of orthosilicic acid molecules and water molecules to achieve a desired concentration and water-to-silicon ratio.

-

Force Field Selection: A reactive potential, such as the Feuston-Garofalini (FG) potential, is chosen to accurately describe the interactions and chemical reactions between silicon, oxygen, and hydrogen atoms.[6][7]

-

Equilibration: The system is equilibrated at the desired temperature and pressure (e.g., using an NVT or NPT ensemble) to reach a stable starting state.

-

Production Run: A long production simulation (nanoseconds to microseconds) is performed, during which condensation reactions occur. Trajectories, including atomic positions and velocities, are saved at regular intervals.

-

Analysis: The simulation trajectories are analyzed to identify polymerization events, track the growth of clusters, and characterize the resulting structures. This includes analyzing the distribution of Qn species (silicon atoms bonded to n other silicon atoms via oxygen bridges), ring size distributions, and network topology.[9] Activation energies can be estimated by running simulations at multiple temperatures and analyzing the reaction rates.[6]

Monte Carlo (MC) Simulations

Kinetic Monte Carlo (kMC) simulations offer a way to study the long-term evolution of the polymerizing system, bridging the gap between high-accuracy DFT calculations and large-scale MD simulations.[2] The method simulates the reaction kinetics by treating polymerization as a series of probabilistic events. Recent studies have used MC simulations to successfully model the evolution of Qn distributions over time, identifying distinct regimes of oligomerization, ring formation, and cluster aggregation.[9]

Quantitative Data: Energetics of Condensation

Theoretical models provide critical quantitative data on the energy barriers that control the kinetics of polymerization. The activation energy (Ea) for the dimerization of orthosilicic acid is highly sensitive to the reaction conditions and mechanism.

| Condition / Reaction Step | Method | Activation Energy (Ea) / Barrier (kJ/mol) | Reference |

| Dimerization in Neutral Solution | DFT | 133 | [2] |

| Amine-Promoted: 5-coordinated Intermediate Formation | DFT | 58 | [2] |

| Amine-Promoted: Proton Transfer for Water Release | DFT | 63 | [2] |

| OH⁻-Promoted: 5-coordinated Intermediate Formation | DFT | 63 | [2] |

| OH⁻-Promoted: Proton Transfer | DFT | 94 | [2] |

| 4-Ring Formation (in presence of Cl⁻) | AIMD | 73 | [3] |

| 3-Ring Formation (in presence of Cl⁻) | AIMD | 98 | [3] |

| Initial Polymerization (Experimental) | Kinetic | 29.52 ± 2.28 | [10] |

Polymerization Pathways and Structures

The initial condensation of orthosilicic acid forms this compound, which can then grow by adding more monomers to form linear trimers and tetramers. These linear chains can also cyclize to form more stable ring structures, such as cyclic trimers and tetramers.[2] The relative stability and formation rates of these different oligomers dictate the structure of the final silica material.

References

- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Promoter Role of Amines in the Condensation of Silicic Acid: A First-Principles Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Silica condensation reaction: an ab initio study - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. samson.chem.umass.edu [samson.chem.umass.edu]

- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

Spectroscopic Identification of Pyrosilicic Acid versus Orthosilicic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate identification and characterization of silicic acids, particularly distinguishing between orthosilicic acid (Si(OH)₄) and its primary condensation product, pyrosilicic acid (H₆Si₂O₇), is crucial for understanding silica polymerization, biomineralization, and the development of silicon-based materials and therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for this purpose, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the unambiguous identification of these fundamental silicon compounds.

Introduction

Orthosilicic acid, the simplest form of silicic acid, is a key precursor in the formation of silica and silicates.[1][2] It is a weakly acidic molecule that readily undergoes condensation to form dimers, such as this compound, and higher-order oligomers, eventually leading to the formation of silica gels or amorphous silica.[1][2] this compound, also known as disilicic acid, is characterized by a single siloxane (Si-O-Si) bridge connecting two silicon atoms.[3][4][5][6] The ability to distinguish between the monomer (orthosilicic acid) and the dimer (this compound) is fundamental to controlling silicification processes and understanding the role of silicon in biological systems.

The primary challenge in studying these acids is their inherent instability in aqueous solutions, where they tend to polymerize.[3][4] However, recent advancements in non-aqueous synthesis have enabled the selective preparation and isolation of orthosilicic acid and its oligomers, facilitating their detailed spectroscopic characterization.[7][8]

This guide focuses on the application of key spectroscopic techniques for the identification and differentiation of orthosilicic and pyrosilicic acids.

Spectroscopic Techniques for Identification

The primary spectroscopic methods for distinguishing between orthosilicic acid and this compound are ²⁹Si NMR, Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Each technique provides unique structural information.

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is arguably the most definitive method for identifying and quantifying different silicate species in solution and the solid state.[7][9] The chemical shift of a silicon nucleus is highly sensitive to its local bonding environment, specifically the number of bridging oxygen atoms (siloxane bonds) attached to it. This is described by the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms bonded to the silicon atom.

-